molecular formula C3H2N2O2 B1217066 Methylene isocyanate CAS No. 4747-90-4

Methylene isocyanate

Cat. No.: B1217066
CAS No.: 4747-90-4
M. Wt: 98.06 g/mol
InChI Key: KIQKWYUGPPFMBV-UHFFFAOYSA-N
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Description

Methylene isocyanate, also known as isocyanatomethane, is an organic compound with the molecular formula CH₃NCO. It is a colorless, highly toxic, and flammable liquid with a sharp, pungent odor. This compound is primarily used as an intermediate in the production of carbamate pesticides and has applications in the manufacture of rubbers and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylene isocyanate is typically synthesized through the reaction of methylamine with phosgene. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{COCl}_2 \rightarrow \text{CH}_3\text{NCO} + 2 \text{HCl} ] This method involves the use of phosgene, a highly toxic gas, which requires stringent safety measures .

Industrial Production Methods: In industrial settings, this compound is produced using both phosgene and non-phosgene methods. The non-phosgene methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea. These methods aim to reduce the environmental and health risks associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: Methylene isocyanate undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form methylamine and carbon dioxide. [ \text{CH}_3\text{NCO} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{CO}_2 ]

    Reaction with Alcohols: Forms urethanes. [ \text{ROH} + \text{CH}_3\text{NCO} \rightarrow \text{ROC(O)NHCH}_3 ]

    Reaction with Amines: Forms ureas. [ \text{RNH}_2 + \text{CH}_3\text{NCO} \rightarrow \text{RNHC(O)NHCH}_3 ]

Common Reagents and Conditions: Common reagents include water, alcohols, and amines. The reactions typically occur under mild conditions, but the handling of this compound requires caution due to its toxicity .

Major Products: The major products formed from these reactions include methylamine, carbon dioxide, urethanes, and ureas .

Scientific Research Applications

Methylene isocyanate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: Studied for its effects on biological systems, particularly its toxicological impact.

    Medicine: Investigated for its potential use in drug development, although its toxicity limits its direct applications.

    Industry: Utilized in the production of rubbers, adhesives, and polyurethanes

Mechanism of Action

Methylene isocyanate exerts its effects primarily through alkylation of biomolecules. As an electrophile, it reacts with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and toxicity. The compound is known to activate transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in pain detection and other sensory processes .

Comparison with Similar Compounds

Uniqueness: Methylene isocyanate is unique due to its simple structure and high reactivity. Its primary use as an intermediate in pesticide production distinguishes it from other isocyanates, which are more commonly used in the manufacture of polyurethanes and coatings .

Properties

IUPAC Name

diisocyanatomethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O2/c6-2-4-1-5-3-7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQKWYUGPPFMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N=C=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074836
Record name Methylene isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4747-90-4
Record name Methylene diisocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004747904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylene isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLENE ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K6QR7JP6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methylene isocyanate
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Methylene isocyanate
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Methylene isocyanate
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Methylene isocyanate

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